molecular formula C6H12N2O B028982 Isonipecotamide CAS No. 39546-32-2

Isonipecotamide

Cat. No. B028982
M. Wt: 128.17 g/mol
InChI Key: DPBWFNDFMCCGGJ-UHFFFAOYSA-N
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Patent
US06562811B1

Procedure details

A mixture of 2-{[6-[2-(benzyloxy)phenyl]-3-cyano-4-(methylsulfinyl)-2-pyridinyl]-oxy}acetamide (500 mg, 1.19 mmol), which was obtained in the step (4) of Example 34-1, and isonipecotamide (228 mg, 1.78 mmol) in DMF (2 mL) was stirred at 130° C. for 5 hrs. After cooled to room temperature, the mixture was partitioned between ethyl acetate and water. The organic phase was washed with brine, dried over Na2SO4 and concentrated under reduced pressure to give 1-{2-(2-amino-2-oxoethoxy)-6-[2-(benzyloxy)phenyl]-3-cyano-4-pyridinyl}-4-piperidinecarboxamide as a solid (485 mg, yield; 84%).
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
2-{[6-[2-(benzyloxy)phenyl]-3-cyano-4-(methylsulfinyl)-2-pyridinyl]-oxy}acetamide
Quantity
500 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC1C=CC=CC=1[C:15]1[N:20]=[C:19](OCC(N)=O)[C:18](C#N)=[C:17](S(C)=O)[CH:16]=1)C1C=CC=CC=1.C[N:32]([CH:34]=[O:35])C>>[NH:20]1[CH2:15][CH2:16][CH:17]([C:34]([NH2:32])=[O:35])[CH2:18][CH2:19]1

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
2-{[6-[2-(benzyloxy)phenyl]-3-cyano-4-(methylsulfinyl)-2-pyridinyl]-oxy}acetamide
Quantity
500 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC=C1)C1=CC(=C(C(=N1)OCC(=O)N)C#N)S(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1CCC(C(=O)N)CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.78 mmol
AMOUNT: MASS 228 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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